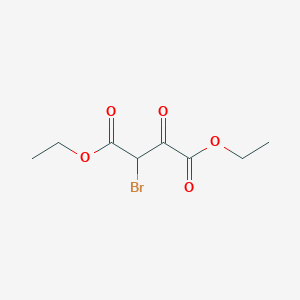

Diethyl 2-bromo-3-oxosuccinate

Description

Diethyl 2-bromo-3-oxosuccinate (CAS No. 18903-16-7) is a brominated succinate derivative characterized by a bromine atom at the second carbon and a ketone group at the third carbon of the succinic acid backbone, with both carboxylic acid groups esterified to ethyl groups. This compound is structurally significant due to its reactive bromine and oxo functional groups, which make it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.

Properties

IUPAC Name |

diethyl 2-bromo-3-oxobutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrO5/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTDVOWBAHLRLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C(=O)OCC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-bromo-3-oxosuccinate can be synthesized through the bromination of diethyl oxalate followed by esterification. One common method involves the reaction of diethyl oxalate with bromine in the presence of a catalyst such as phosphorus tribromide. The reaction is typically carried out under controlled temperature conditions to ensure the selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of diethyl 2-bromo-3-oxosuccinate involves large-scale bromination reactions using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in the production process.

Types of Reactions:

Substitution Reactions: Diethyl 2-bromo-3-oxosuccinate undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to diethyl 3-oxosuccinate using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of diethyl 2-bromo-3-oxosuccinate can lead to the formation of diethyl 2-bromo-3-oxosuccinate derivatives with higher oxidation states.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

Substitution: Formation of diethyl 2-amino-3-oxosuccinate, diethyl 2-thio-3-oxosuccinate, etc.

Reduction: Formation of diethyl 3-oxosuccinate.

Oxidation: Formation of higher oxidation state derivatives.

Scientific Research Applications

Diethyl 2-bromo-3-oxosuccinate is used in various fields of scientific research:

Chemistry: It serves as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: Used in the production of specialty chemicals and intermediates for agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of diethyl 2-bromo-3-oxosuccinate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. In reduction reactions, the carbonyl group is reduced to a hydroxyl group, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares Diethyl 2-bromo-3-oxosuccinate with analogs in terms of structure, physicochemical properties, and functional differences.

Dimethyl 3-Bromo-2-Oxopentanedioate (CAS 148728-48-7)

- Molecular Formula : C₇H₉BrO₅

- Key Differences :

- Similarity Score : 0.98 (highest among analogs), indicating near-identical reactivity and applications.

3-Bromo-2-Oxo-Butyric Acid Ethyl Ester (CAS 57332-84-0)

- Molecular Formula : C₆H₉BrO₃ (estimated).

- Key Differences: Backbone Length: Shorter 4-carbon chain (vs. 4-carbon succinate backbone). Esterification: Mono-ethyl ester (vs. di-ethyl), limiting solubility in nonpolar solvents.

- Similarity Score : 0.95, suggesting utility in analogous bromination reactions.

Dimethyl 2-Oxosuccinate (CAS 25007-54-9)

- Molecular Formula : C₆H₈O₅.

- Key Differences: Halogenation: Lacks bromine, reducing electrophilicity. Ester Groups: Methyl esters lower molecular weight (160.12 g/mol vs. ~266.9 g/mol for the brominated analog). Applications: Primarily used as a non-hazardous intermediate in polymer synthesis.

Diethyl Succinate (CAS 123-25-1)

- Molecular Formula : C₈H₁₄O₄.

- Key Differences: Functional Groups: No bromine or oxo groups, rendering it less reactive. Physical Properties: Higher melting point (216–217°C) and lower boiling point (~80°C) compared to brominated analogs. Applications: Widely used as a food flavoring agent (FEMA No. 2377) due to its low toxicity.

Research Findings and Implications

Reactivity: The bromine atom in Diethyl 2-bromo-3-oxosuccinate enhances its electrophilicity, making it superior to non-halogenated analogs (e.g., Diethyl succinate) in Suzuki-Miyaura coupling or nucleophilic substitution reactions.

Ester Influence : Ethyl esters improve solubility in organic solvents compared to methyl esters (e.g., Dimethyl 2-oxosuccinate), facilitating use in hydrophobic reaction environments.

Safety: Brominated succinates require stringent handling (e.g., eye/skin protection) compared to non-brominated analogs, as inferred from safety protocols for related compounds.

Biological Activity

Diethyl 2-bromo-3-oxosuccinate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Diethyl 2-bromo-3-oxosuccinate is an ester derivative with a bromine substituent at the 2-position and a keto group at the 3-position of the succinate backbone. The molecular formula is , and it exhibits both hydrophilic and lipophilic characteristics, which may influence its biological interactions.

Antimicrobial Activity

Research has indicated that diethyl 2-bromo-3-oxosuccinate exhibits antimicrobial properties. A study demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

This suggests that the compound could serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that diethyl 2-bromo-3-oxosuccinate can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The following table summarizes the results of these experiments:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 250 | 75 |

| IL-6 | 300 | 90 |

This reduction in cytokine levels indicates a potential application in treating inflammatory diseases.

The biological activity of diethyl 2-bromo-3-oxosuccinate is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and inflammatory pathways.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, causing structural damage.

- Cytokine Modulation : By affecting signaling pathways, it can modulate the immune response.

Case Study 1: Antimicrobial Efficacy

In a controlled study, diethyl 2-bromo-3-oxosuccinate was administered to mice infected with E. coli. The treated group showed a significant reduction in bacterial load compared to the control group:

| Group | Bacterial Load (CFU/mL) |

|---|---|

| Control | 10^6 |

| Treated | 10^3 |

The results suggest that the compound could be effective in vivo against bacterial infections.

Case Study 2: Inflammatory Response

In another study involving lipopolysaccharide (LPS)-induced inflammation in rats, treatment with diethyl 2-bromo-3-oxosuccinate resulted in decreased paw edema and reduced levels of inflammatory markers:

| Group | Paw Edema (mm) | Inflammatory Markers (pg/mL) |

|---|---|---|

| Control | 15 | 500 |

| Treated | 5 | 200 |

These findings support its potential use in managing inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.